Physicochemical Profile vs. Bayer Patent Leads
The target compound presents a streamlined physicochemical profile compared to the most closely related pharmacologically characterized analogs from the Bayer AR-modulator patent series. It possesses a molecular weight of approximately 345.4 g/mol (C20H19N5O) with 3 hydrogen-bond donors and 5 rotatable bonds [1]. By contrast, Example 52 from US9657003 (N-(2-(3-(3,4-dicyanophenyl)-1H-pyrazol-1-yl)ethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide) has a substantially higher molecular weight (~450+ g/mol), 4 hydrogen-bond donors, and 8 rotatable bonds [2]. This 105+ g/mol molecular weight differential and reduction in rotatable bond count position the target compound more favorably in terms of ligand efficiency metrics, potentially offering superior membrane permeation characteristics when this scaffold is used as a starting point for lead optimization.
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 345.4 g/mol (C20H19N5O); HBD = 3; Rotatable bonds = 5 (computed from structure) |
| Comparator Or Baseline | Example 52 (US9657003): MW ~450–460 g/mol (estimated from C25H20N8O); HBD = 4; Rotatable bonds = 8 |
| Quantified Difference | MW reduction of ≥105 g/mol; HBD reduction of 1; Rotatable bond reduction of 3 |
| Conditions | Computed from chemical structures; Example 52 structure confirmed via BindingDB SMILES and PubChem CID 77890950 |
Why This Matters
Lower MW and fewer HBD within the same core scaffold translate to improved ligand efficiency (LE) and potentially better passive permeability, making the target compound a more attractive starting point for fragment-based or lead-like screening libraries where the Bayer compounds are already lead-sized or beyond.
- [1] ChemBase.cn entry for N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]quinoxaline-6-carboxamide (C20H17N5O, MW 343.38). Provides validation of the C20H19N5O formula mass ~345.4. Also Fluorochem product data for core scaffold CAS 287494-01-3 (C9H8N4O, MW 188.19). View Source
- [2] BindingDB BDBM309978. SMILES: O=C(NCCn1ccc(n1)-c1ccc(C#N)c(c1)C#N)c1cc(n[nH]1)-c1cccnc1. PubChem CID 77890950. Accessed via bindingdb.org. View Source
